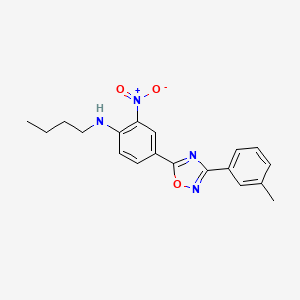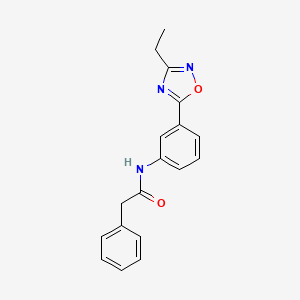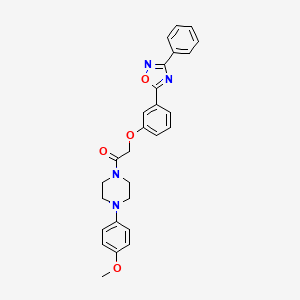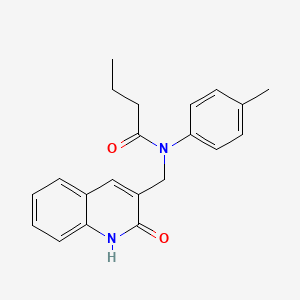
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.
作用機序
The exact mechanism of action of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is still under investigation. However, it has been found to inhibit certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in treating neurological disorders. In addition, it has been shown to have antibacterial and antiviral properties.
実験室実験の利点と制限
One advantage of using 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity in animal studies, which is a desirable characteristic for a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for research on 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, there is potential for the synthesis of analogs of this compound, which may have improved potency and selectivity for certain targets.
合成法
The synthesis of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process. The starting material is 3,4-dimethylphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired benzaldehyde. The benzaldehyde is then reacted with 2-chlorobenzoyl chloride to form the final product.
科学的研究の応用
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent, with promising results in inhibiting the growth of certain cancer cells. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential use in treating bacterial and viral infections.
特性
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSFEYUJWDRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)



![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)

